Butyllithium

説明

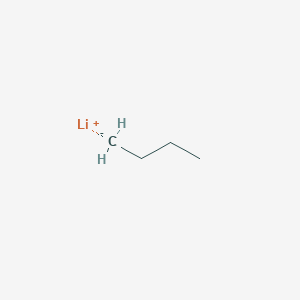

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

lithium;butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.Li/c1-3-4-2;/h1,3-4H2,2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEDOFVPSDKWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCC[CH2-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Li | |

| Record name | n-butyllithium | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/N-butyllithium | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026821 | |

| Record name | Lithium, butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Available in solution of C5 to C7 hydrocarbons; [Hawley] In cyclohexane solution: Water-white to pale yellow liquid with a petroleum-like odor; [CAMEO] In n-hexane solution: Yellow liquid; [MSDSonline] | |

| Record name | Lithium, butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyllithium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-72-8 | |

| Record name | Butyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium, butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium, butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLLITHIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09W9A6B8ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Advanced Preparative Methodologies of Butyllithium

Established Synthetic Routes for Butyllithium

The primary and most well-established method for synthesizing this compound involves the reaction of a butyl halide with lithium metal. This method is widely used for both laboratory-scale and industrial production.

The standard preparation of n-butyllithium is achieved through the reaction of 1-bromobutane (B133212) or 1-chlorobutane (B31608) with lithium metal. wikipedia.org The general reaction is as follows:

2 Li + C₄H₉X → C₄H₉Li + LiX (where X = Cl, Br) wikipedia.orgchemeurope.com

This reaction is a cornerstone of organometallic chemistry, providing a versatile reagent for various applications. eurekalert.org The choice of butyl halide and the specific reaction conditions, including the purity of the lithium and the solvent system, significantly influence the reaction's speed and the nature of the final product. wikipedia.orgchemeurope.com

The purity of the lithium metal used in the synthesis is a critical factor. The reaction proceeds more rapidly when the lithium metal contains 1–3% sodium. wikipedia.orgchemeurope.comchemicalbook.com This sodium content acts as an initiator, accelerating the reaction between the lithium and the butyl halide. prepchem.com The use of this lithium-sodium alloy is a common practice to enhance the efficiency of this compound preparation. prepchem.comresearchgate.net

The choice of solvent is crucial in the synthesis of this compound, affecting not only the reaction rate but also the structure of the resulting organolithium compound. wikipedia.orgchemicalbook.com Common solvents used for this preparation include benzene, cyclohexane (B81311), and diethyl ether. wikipedia.orgchemeurope.comchemicalbook.com

The solvent influences the aggregation state of this compound. In non-coordinating solvents like cyclohexane, n-butyllithium exists primarily as a hexameric cluster. wikipedia.orgchemeurope.comchemicalbook.com In coordinating ether solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), it typically forms tetrameric clusters. wikipedia.orgchemeurope.comchemicalbook.com The solvent's ability to coordinate with the lithium cation plays a significant role in the reactivity of the this compound, with ethers generally increasing its basicity and nucleophilicity. wikipedia.org However, solvents like THF can be deprotonated by n-butyllithium, a reaction that is typically managed by conducting it at very low temperatures, such as -78 °C. wikipedia.orgchemicalbook.com

| Solvent | Typical Aggregation State of n-Butyllithium |

| Cyclohexane | Hexameric wikipedia.orgchemeurope.comchemicalbook.com |

| Benzene | Not specified in search results |

| Diethyl Ether | Tetrameric wikipedia.orgchemeurope.comchemicalbook.com |

This table summarizes the common aggregation states of n-butyllithium in different solvent systems based on available data.

The nature of the butyl halide used has a direct impact on the product's composition. When 1-bromobutane (BuBr) is the precursor, the resulting product is a homogeneous solution. wikipedia.orgchemeurope.comchemicalbook.com This solution consists of a mixed cluster containing both lithium bromide (LiBr) and this compound (BuLi). wikipedia.orgchemeurope.comchemicalbook.com

In contrast, when 1-chlorobutane (BuCl) is used, this compound forms a weaker complex with lithium chloride (LiCl). wikipedia.orgchemeurope.comchemicalbook.com This weaker interaction leads to the precipitation of LiCl from the solution. wikipedia.orgchemeurope.comchemicalbook.com The resulting supernatant solution is therefore largely free of the lithium halide salt. prepchem.com

| Butyl Halide Precursor | Product Characteristics |

| 1-Bromobutane (BuBr) | Homogeneous solution of a mixed cluster containing LiBr and BuLi. wikipedia.orgchemeurope.comchemicalbook.com |

| 1-Chlorobutane (BuCl) | Precipitate of LiCl is formed, yielding a solution of BuLi. wikipedia.orgchemeurope.comchemicalbook.com |

This table outlines the differences in product formation based on the starting butyl halide.

Reaction of Butyl Halides with Lithium Metal

Emerging and Optimized Preparative Techniques

While the reaction of butyl halides with lithium metal remains the standard, research continues into more efficient, safer, and environmentally friendly synthetic methods.

A promising and innovative technique for the synthesis of organolithium compounds, including this compound, is mechanochemistry, which utilizes mechanical force, often through ball milling, to drive chemical reactions. eurekalert.org This approach offers a significant simplification over traditional solution-based methods. eurekalert.org

In a typical mechanochemical procedure, pieces of lithium metal and an organohalide are placed in a milling jar with grinding balls. eurekalert.org The grinding process generates the organolithium reagent efficiently, often without the need for bulk organic solvents. eurekalert.org Researchers have demonstrated that this solvent-free method can be significantly faster than conventional techniques. For instance, one study achieved a 77% conversion to an organolithium compound within just 5 minutes of milling. eurekalert.org In comparison, a traditional solvent-based method required 60 minutes to reach 69% conversion under an inert gas atmosphere. eurekalert.org This methodology presents a scalable and more straightforward route to this compound, addressing many of the challenges associated with air, moisture, and temperature sensitivity in traditional syntheses. eurekalert.org

| Method | Reaction Time | Conversion Rate | Key Advantages |

| Mechanochemical (Ball Milling) | 5 minutes | 77% | Efficient, scalable, solvent-free, simplified setup. eurekalert.org |

| Traditional Solution-Based | 60 minutes | 69% | Established, well-understood procedure. eurekalert.org |

This table compares the efficiency of mechanochemical synthesis to traditional solution-based methods for organolithium generation.

Continuous Flow Methodologies for this compound Generation

Continuous flow chemistry has revolutionized the synthesis of highly reactive intermediates like this compound. ucc.ie This technology offers precise control over reaction parameters, leading to improved safety and efficiency. ucc.ie

Flow systems provide a significant improvement in the practicality and scalability of this compound generation compared to batch processes. nih.govacs.org The small reaction volumes within microreactors allow for superior heat dissipation, enabling reactions to be conducted at higher temperatures than in batch, for instance at 0 °C instead of -78 °C. nih.govacs.org This enhanced temperature control minimizes the risk of runaway reactions and the formation of unstable byproducts. ucc.ie Consequently, flow methodologies often result in higher yields, improved productivity, and shorter reaction times. nih.govacs.org The ability to operate these systems for extended periods allows for straightforward scaling of production by simply running the process for a longer duration. durham.ac.uk

| Parameter | Continuous Flow System | Traditional Batch Process |

| Operating Temperature | Higher temperatures (e.g., 0 °C) nih.govacs.org | Cryogenic temperatures (e.g., -78 °C) nih.gov |

| Heat Transfer | Excellent ucc.ie | Limited, risk of local hot spots |

| Safety Profile | Enhanced due to small volumes and better control ucc.ie | Higher risk with large volumes of reactive material ucc.ie |

| Productivity | Higher, suitable for continuous production nih.gov | Limited by batch size and cycle time |

| Scalability | Readily scalable by extending operation time durham.ac.uk | Requires significant process redesign for scale-up |

A significant advancement in the sustainability of this compound synthesis in flow systems is the adoption of greener solvents. acs.org 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been identified as a viable and more environmentally friendly alternative to traditional ethereal solvents like tetrahydrofuran (THF) and diethyl ether. nih.govacs.orgresearchgate.net 2-MeTHF is derived from renewable resources and exhibits properties that make it a suitable medium for organolithium reactions. researchgate.net Its use in continuous flow processes has been demonstrated to be effective, maintaining high reaction efficiency while reducing the environmental impact associated with solvent use. nih.govacs.org

Advanced Characterization of this compound Solutions for Research Purity

The accurate determination of this compound concentration is crucial for its effective use in synthesis, as these solutions are known to degrade over time. acs.org Titrimetric methods remain a staple for ensuring the purity and reactivity of these essential reagents.

Titrimetric Methods for Concentration Determination (e.g., Diphenylacetic Acid)

A widely used and reliable method for determining the concentration of alkyllithium reagents like this compound is titration with diphenylacetic acid. rochester.edurochester.eduuwindsor.ca This method is valued for its clear and easily observable endpoint.

The procedure involves dissolving a known amount of diphenylacetic acid in a dry, inert solvent such as anhydrous THF. rochester.edujove.com The this compound solution is then added dropwise from a syringe. rochester.edu The reaction between this compound and diphenylacetic acid initially forms a colorless lithium diphenylacetate. Upon consumption of all the diphenylacetic acid, the next drop of this compound deprotonates the diphenylacetate to form a dianion, which is intensely yellow. uwindsor.ca The persistence of this yellow color indicates the endpoint of the titration. rochester.eduuwindsor.ca To ensure accuracy, the titration is typically performed in triplicate, and the results are averaged. rochester.eduuwindsor.ca The concentration is calculated by dividing the moles of diphenylacetic acid by the volume of this compound solution required to reach the endpoint. jove.com

| Step | Observation |

| 1. Initial addition of n-BuLi to diphenylacetic acid in THF | A yellow cloud may form and quickly dissipate with each drop. rochester.edu A white precipitate may also form. rochester.edu |

| 2. Reaching the endpoint | A persistent yellow color is observed. rochester.eduuwindsor.ca |

| 3. Calculation | Molarity of n-BuLi = (moles of diphenylacetic acid) / (volume of n-BuLi added in L) jove.com |

Spectroscopic Analysis of this compound Aggregation in Solution

The reactivity and behavior of this compound in chemical reactions are profoundly influenced by its state of aggregation in solution. chemistryviews.org Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been indispensable tools for elucidating the complex equilibria between different oligomeric species. wikipedia.org The aggregation state is highly dependent on the solvent, temperature, and the presence of Lewis bases. chemistryviews.orgyoutube.com

In non-coordinating hydrocarbon solvents like hexane (B92381) and cyclohexane, n-butyllithium primarily exists as a hexamer at room temperature. researchgate.netresearchgate.net However, studies have revealed a temperature-dependent equilibrium. At lower temperatures, such as -40 °C, an octamer becomes the predominant species, which deaggregates to the hexamer as the temperature increases. acs.orgnih.gov The use of traditional ⁶Li NMR spectroscopy to distinguish these aggregates in hydrocarbon solvents is challenging because the signals for different species often overlap, even at temperatures as low as -80 °C. acs.org

The introduction of coordinating ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), significantly alters the aggregation landscape. chemistryviews.org In diethyl ether, n-butyllithium is predominantly tetrameric. wikipedia.orgresearchgate.net In THF, a dynamic equilibrium between a tetramer and a dimer is established. researchgate.netresearchgate.net At higher concentrations of THF, the equilibrium shifts towards the formation of a tetra-solvated dimer. acs.orgnih.gov These solvated structures are often more reactive than the higher aggregates found in hydrocarbon solutions. researchgate.net

Advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), have been particularly powerful in resolving the complex mixtures of aggregates in solution. chemistryviews.org DOSY allows for the separation of NMR signals from different chemical species based on their diffusion coefficients, which correlate with their size and molecular weight. chemistryviews.orgnih.gov This technique has been instrumental in identifying the octamer of n-butyllithium in hydrocarbon solvents at low temperatures and in characterizing the tetra-solvated tetramers and dimers in ethereal solvents. acs.org

Multinuclear NMR studies, including ¹H, ⁷Li, and ¹³C NMR, provide detailed insights into the structure and dynamics of these aggregates. For instance, in THF at temperatures below -60°C, the tetramer and dimer species of this compound can be clearly distinguished using ¹H and ⁷Li NMR. researchgate.net The analysis of ¹³C-⁷Li scalar coupling can also help define the structure of the aggregates, such as the "cubic" geometry suggested for tetrameric species. rsc.org

Detailed Research Findings:

Research has established the thermodynamic and kinetic parameters for the aggregation equilibria. For the tetramer-dimer equilibrium of this compound in THF, the following parameters have been determined researchgate.net:

(BuLi)₄·4THF + 4THF ⇌ 2((BuLi)₂·4THF)

ΔH° = -(6.3 ± 0.4) kJ/mol

ΔS° = -(58 ± 2) J/(mol·K)

The activation parameters for the dissociation of the tetramer were also measured by ⁷Li NMR researchgate.net:

ΔH‡ = 41 ± 2 kJ/mol

ΔS‡ = -(30 ±10) J/(mol·K)

These findings quantify the energetic landscape of this compound aggregation and provide a deeper understanding of the factors governing its reactivity.

Data Tables:

The aggregation state of n-butyllithium is highly sensitive to the solvent environment and temperature. The following tables summarize the predominant species identified under various conditions through spectroscopic analysis.

Table 1: Predominant Aggregation States of n-Butyllithium in Various Solvents

| Solvent | Predominant Aggregate(s) | Spectroscopic Method(s) | Reference(s) |

| Hydrocarbons (e.g., Hexane, Cyclohexane) | Hexamer (at room temp.), Octamer (at -40°C) | DOSY NMR, ⁶Li NMR | researchgate.netacs.orgnih.gov |

| Diethyl Ether (Et₂O) | Tetramer | ¹³C-⁷Li NMR | researchgate.netrsc.org |

| Tetrahydrofuran (THF) | Tetramer-Dimer Equilibrium | ¹H NMR, ⁷Li NMR, DOSY NMR | acs.orgnih.govresearchgate.net |

| Tetramethylethylenediamine (TMEDA) | Dimer | NMR Spectroscopy | wikipedia.org |

| Hexamethylphosphoramide (B148902) (HMPA) | Monomer | NMR Spectroscopy | wikipedia.org |

Table 2: Experimentally Determined Molecular Weights of n-Butyllithium Aggregates via DOSY NMR

| Aggregate | Theoretical Formula Weight ( g/mol ) | Experimental Formula Weight ( g/mol ) | Solvent/Condition | Reference(s) |

| Hexamer | 384 | - | Hydrocarbon, elevated temp. | acs.org |

| Octamer | 512 | 520 | Hydrocarbon, -40 °C | acs.org |

| Nonamer | 576 | - | - | acs.org |

Fundamental Reactivity and Reaction Mechanisms of Butyllithium

Butyllithium as a Nucleophile: Addition and Substitution Reactions

This compound is a potent nucleophile, readily participating in both addition and substitution reactions. wikipedia.orgmt.com Its utility as a nucleophile is a cornerstone of organometallic chemistry, enabling the formation of new carbon-carbon bonds. mt.com The high polarity of the carbon-lithium bond, with a significant partial negative charge on the carbon atom, dictates its reactivity. wikipedia.orgchemicalbook.com

Carbolithiation Reactions

Carbolithiation involves the addition of an organolithium compound, such as this compound, across a carbon-carbon multiple bond. This reaction is a powerful tool for carbon-carbon bond formation. chemicalbook.com

Intramolecular carbolithiation reactions are particularly valuable for the synthesis of carbocyclic and heterocyclic ring systems. nih.govresearchgate.netnih.gov In these reactions, an organolithium, generated within a molecule containing an unsaturated bond (alkene or alkyne), adds to that bond, forming a cyclic structure. nih.gov This process is often highly regioselective and stereoselective, typically favoring the formation of five-membered rings. researchgate.netnih.gov

The generation of the initial organolithium species can be achieved through various methods, including lithium-halogen exchange. nih.gov Once formed, the organolithium can undergo a cyclization cascade, which can be terminated by the introduction of an electrophile to functionalize the newly formed cyclic system. nih.gov

An example of this is the cyclization of olefinic and acetylenic organolithiums, which provides a stereoselective route to functionalized carbocyclic and heterocyclic systems. nih.gov The reaction's stereochemical outcome is often controlled by the formation of a rigid transition state where the lithium atom coordinates to the remote π-bond. researchgate.net

Table 1: Examples of Intramolecular Carbolithiation Reactions

| Starting Material | Product | Ring Size | Reference |

| 6-bromo-1-hexene | (Cyclopentylmethyl)lithium | 5 | nih.gov |

| N-allyl-2-bromoanilines | 3-substituted indolines | 5 | nih.gov |

| (Z)- or (E)-6-phenyl-hex-5-enylcarbamates | trans-substituted cyclopentanes | 5 | nih.gov |

Nucleophilic Addition to Aldehydes and Ketones

This compound readily adds to the electrophilic carbonyl carbon of aldehydes and ketones. masterorganicchemistry.com This nucleophilic addition reaction is a fundamental method for the synthesis of secondary and tertiary alcohols, respectively. masterorganicchemistry.comcolby.edu

The reaction proceeds via the attack of the butyl anion equivalent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent workup with a mild acid protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.com

The general mechanism is as follows:

Nucleophilic Attack: The butyl group of this compound adds to the carbonyl carbon. masterorganicchemistry.com

Formation of Alkoxide: A lithium alkoxide intermediate is formed. colby.edu

Protonation: Acidic workup protonates the alkoxide to give the alcohol. masterorganicchemistry.com

Table 2: Products of this compound Addition to Carbonyls

| Carbonyl Compound | Product |

| Aldehyde | Secondary Alcohol |

| Ketone | Tertiary Alcohol |

SN2 Type Reactions with Electrophiles

This compound can also participate in SN2 (bimolecular nucleophilic substitution) reactions with various electrophiles. In these reactions, the butyl group acts as a nucleophile, displacing a leaving group from the electrophile. This type of reaction is crucial for creating new carbon-carbon bonds and introducing the butyl group into a variety of molecular frameworks.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a versatile and widely used method for the preparation of organolithium compounds. wikipedia.orgwikipedia.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) in an organic halide with a lithium atom from an organolithium reagent, such as this compound. wikipedia.orgwikipedia.org The general equation for this reaction is:

R-X + R'-Li ⇌ R-Li + R'-X (where X = Br, I) wikipedia.org

This equilibrium reaction is driven by the formation of the more stable organolithium species. researchgate.net For instance, the reaction of this compound with an aryl halide will favor the formation of the aryllithium, as the sp²-hybridized carbanion of the aryllithium is more stable than the sp³-hybridized carbanion of this compound. wikipedia.orgresearchgate.net The exchange rates generally follow the trend I > Br > Cl. wikipedia.org

Kinetics and Mechanism of Exchange (e.g., with Substituted Bromobenzenes)

The kinetics of the lithium-halogen exchange reaction between n-butyllithium and substituted bromobenzenes in hexane (B92381) solution have been studied. acs.orgacs.org The reaction is found to be first order in both the aryl bromide and n-butyllithium. acs.orgprinceton.edu

The mechanism of the lithium-halogen exchange has been a subject of investigation, with two primary pathways proposed: a nucleophilic "ate-complex" mechanism and a concerted four-centered transition state. wikipedia.orgacs.org

"Ate-complex" Mechanism: This pathway involves the nucleophilic attack of the organolithium reagent on the halogen atom of the organic halide, forming a reversible "ate-complex" intermediate. wikipedia.orgharvard.edu This intermediate can then react with electrophiles. wikipedia.org Evidence for the existence of such "ate-complexes" has been provided by the crystallization and X-ray structural analysis of a lithium bis(pentafluorophenyl) iodinate complex. harvard.edu

Concerted Mechanism: Another proposed mechanism involves a concerted, four-centered transition state where the lithium and halogen atoms, along with the two organic groups, are involved in a simultaneous bond-breaking and bond-forming process. acs.org

Kinetic studies using Hammett relationships for the reaction of n-butyllithium with substituted bromobenzenes show a positive rho (ρ) value, suggesting the development of negative charge at the aromatic ring in the transition state. acs.orgprinceton.edu This supports a mechanism where the butyl group attacks the bromine atom, leading to a transition state with anionic character on the aromatic ring. acs.org The rate of the reaction is also influenced by the solvent, with the addition of Lewis bases like ethers accelerating the exchange. acs.orgresearchgate.net

Table 3: Kinetic Data for the Reaction of n-Butyllithium with Bromobenzene

| Parameter | Value |

| Order in Bromobenzene | 1 |

| Order in n-Butyllithium | 1 |

| Activation Energy | 12 kcal mol⁻¹ (52 kJ mol⁻¹) |

Transition State Structures and Hammett Relationships

The reactivity of this compound is profoundly influenced by the electronic nature of its substrates. This relationship has been quantitatively explored through kinetic studies, particularly in the context of metal-halogen exchange reactions. The reaction between n-butyllithium and a series of substituted bromobenzenes in a hexane solution has been shown to be first-order in both reactants, with a measured activation energy of approximately 12 kcal/mol (52 kJ/mol) acs.org.

A key tool for elucidating the electronic demands of this reaction is the Hammett equation, which correlates reaction rates with substituent constants (σ). For the metal-halogen exchange, a linear relationship is observed when plotting the logarithm of the relative rate constants against the Hammett σ values. The slope of this plot, known as the reaction constant (ρ), provides insight into the charge distribution in the rate-determining transition state.

Kinetic studies have determined a ρ value of approximately +2.0 for the reaction of n-butyllithium with substituted bromobenzenes acs.org. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents on the aromatic ring. This suggests the development of a negative charge at the reaction center of the aromatic ring in the transition state. The magnitude of ρ = +2.0 points to a significant buildup of negative charge character, supporting a mechanism where the aromatic ring is more electron-rich in the transition state than in the ground state acs.org.

Several transition state structures have been considered. The available evidence is consistent with a concerted mechanism, possibly involving a four-centered structure or a direct SN2-type nucleophilic attack of the butyl group from this compound on the bromine atom of the aryl bromide acs.org. Computational studies on related ortho-lithiation reactions also propose complex transition structures, sometimes involving triple ions, where the proton transfer is the rate-limiting step acs.org.

| Reaction Parameter | Value | Interpretation |

| Reaction | n-BuLi + p-X-C₆H₄Br | Metal-Halogen Exchange |

| Reaction Constant (ρ) | ~ +2.0 acs.org | Buildup of negative charge in the transition state; accelerated by electron-withdrawing groups. |

| Activation Energy (Ea) | ~ 12 kcal/mol acs.org | Energy barrier for the reaction. |

Transmetalation Reactions with this compound

Transmetalation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. This compound is a widely used reagent for this purpose, enabling the synthesis of a vast array of organometallic compounds from less electropositive metals fishersci.fr. The general reaction involves the treatment of a metal salt (M'X) with this compound (BuLi), which transfers the butyl group to the new metal center or, more commonly, prepares a more reactive organolithium species via lithium-halogen exchange which then undergoes transmetalation.

Synthesis of Organometallic Compounds (e.g., Organocopper, Organotitanium)

This compound is instrumental in preparing synthetically valuable organocopper and organotitanium reagents.

Organocopper Compounds: The reaction of this compound with copper(I) salts is a cornerstone of organocopper chemistry. The specific product depends on the stoichiometry of the reagents.

Lithium Dialkylcuprates (Gilman Reagents): These are formed by the reaction of two equivalents of an alkyllithium, such as n-butyllithium, with one equivalent of a copper(I) halide (e.g., CuI, CuBr) masterorganicchemistry.comcmu.edu. The resulting Gilman reagent, formulated as Li[CuBu₂], is a softer nucleophile than this compound itself.

Higher-Order Cyanocuprates: These are prepared by reacting two equivalents of this compound with one equivalent of copper(I) cyanide (CuCN) youtube.com. The resulting species, Li₂[CuBu₂(CN)], are generally more reactive and thermally stable than the corresponding Gilman reagents pitt.edu.

Organotitanium Compounds: Organotitanium reagents are prized for their unique reactivity, particularly in carbonyl chemistry. This compound is a common precursor for their synthesis. The reaction of this compound with titanium tetraalkoxides or halides produces various organotitanium species. For example, reacting n-butyllithium with titanium tetraisopropoxide (Ti(O-i-Pr)₄) generates a reactive organotitanium species that exhibits a unique profile in reductive cross-coupling reactions fishersci.frnih.gov. Similarly, treatment of titanium tetrachloride (TiCl₄) with this compound can yield butyltitanium trichloride (BuTiCl₃) fishersci.fr.

The table below summarizes these representative transmetalation reactions.

| Target Compound Class | This compound Reagent | Metal Source | Stoichiometry (BuLi:Metal) | Product Example |

| Gilman Reagent | n-BuLi | CuBr or CuI | 2:1 | Li[Cu(n-Bu)₂] masterorganicchemistry.com |

| Higher-Order Cuprate | n-BuLi | CuCN | 2:1 | Li₂[Cu(n-Bu)₂(CN)] youtube.compitt.edu |

| Alkyltitanium Alkoxide | n-BuLi | Ti(O-i-Pr)₄ | 1:1 | "BuTi(O-i-Pr)₃" fishersci.frnih.gov |

| Alkyltitanium Halide | n-BuLi | TiCl₄ | 1:1 | BuTiCl₃ fishersci.fr |

Catalytic Applications of this compound

While renowned as a stoichiometric reagent, this compound is also an effective precatalyst for several important organic transformations. In these roles, a small amount of this compound initiates a catalytic cycle, often by generating a more reactive catalytic species in situ.

Hydroboration Reactions (e.g., Imines, Alkynes, Aldehydes, Ketones)

n-Butyllithium has been identified as a highly efficient catalyst for the hydroboration of various unsaturated functional groups using pinacolborane (HBpin). This methodology is characterized by mild, solvent-free conditions, low catalyst loadings (as low as 0.1–0.5 mol%), and rapid reaction times.

The catalytic system demonstrates broad substrate scope and excellent functional group tolerance. For carbonyl compounds, the reaction is highly chemoselective, reducing aldehydes much faster than ketones, allowing for the selective hydroboration of aldehydes in the presence of ketones. Aldehyde conversions are often complete within minutes at room temperature. The protocol has also been successfully extended to the hydroboration of both N-aryl and N-alkyl imines, as well as terminal and internal alkynes, proceeding under mild conditions with good yields.

Computational studies, primarily using Density Functional Theory (DFT), have provided significant insight into the mechanism of these catalytic hydroborations. The proposed catalytic cycle begins with an initiation step where n-butyllithium reacts with pinacolborane (HBpin). This is not a direct hydroboration but rather a reaction that generates the true catalytic species.

The key steps in the proposed mechanism are:

Initiation: n-Butyllithium reacts with HBpin. DFT calculations suggest this proceeds via a lithium hydride transfer pathway, generating butylpinacolborane (Bu-Bpin) and, crucially, lithium hydride (LiH).

Catalysis: The generated lithium hydride is proposed to be the active catalyst. The LiH coordinates to the carbonyl oxygen (or imine nitrogen), activating the substrate towards nucleophilic attack.

Hydride Transfer: A molecule of HBpin then delivers a hydride to the activated carbonyl carbon via a six-membered transition state, forming a lithium alkoxide intermediate.

Regeneration: The lithium alkoxide then reacts with another molecule of HBpin, regenerating the lithium hydride catalyst and releasing the product, an alkoxypinacolborane.

This cycle, involving the in situ generation and regeneration of lithium hydride, explains the high efficiency of the catalytic process.

Cyanosilylation of Carbonyl Compounds

n-Butyllithium also serves as a highly effective precatalyst for the cyanosilylation of aldehydes and ketones using trimethylsilyl cyanide (TMSCN). This reaction provides access to cyanohydrin silyl ethers, which are valuable synthetic intermediates. The protocol is notable for its efficiency, requiring extremely low catalyst loadings (0.01–0.05 mol%) under solvent-free conditions at room temperature.

The reaction exhibits good chemoselectivity and tolerates a wide range of functional groups. A possible reaction pathway suggests that the active catalyst is not this compound itself but rather lithium butoxide (LiOBu), formed from the reaction of n-BuLi with trace amounts of oxygen or other protic impurities, or potentially the carbonyl substrate itself. The lithium butoxide is believed to activate the silicon center of TMSCN, facilitating the transfer of the cyanide group to the carbonyl carbon.

Cycloaddition Reactions (e.g., Azomethine Ylide N-oxides with Aldehydes)

This compound serves as an effective catalyst in the [3+2] cycloaddition reactions between azomethine ylide N-oxides (nitrone ylides) and various aldehydes. This particular application facilitates the synthesis of 3-oxazoline heterocyclic motifs, which are otherwise challenging to access. Specifically, employing a catalytic quantity of n-butyllithium enables a completely stereoselective synthesis of trans-2-alkyl-5-substituted-3-oxazolines chemistryviews.org. This method is effective for a range of aldehydes, including aliphatic, aromatic, and α,β-unsaturated types, reacting successfully with different nitrones chemistryviews.org. An optimal catalyst loading for this transformation has been identified as 20 mol% of n-BuLi chemistryviews.org.

Lithium-Ion Catalysis and Mechanistic Studies

Mechanistic investigations have provided strong evidence for the role of lithium-ion catalysis in the cycloaddition reaction between azomethine ylide N-oxides and aldehydes when initiated by n-butyllithium chemistryviews.org. The catalytic process is proposed to begin with a nucleophilic attack on the aldehyde. This is followed by an intramolecular addition of oxygen to the nitrone intermediate. The final step in the formation of the product involves a lithium-assisted elimination of water, which also regenerates the active catalytic lithium species, allowing the cycle to continue chemistryviews.org.

Nucleophilic Attack: The reaction initiates with the attack of a nucleophile on the aldehyde.

Intramolecular Addition: A subsequent intramolecular addition of an oxygen atom to the nitrone occurs.

Lithium-Assisted Elimination: The cycle concludes with the elimination of a water molecule, a step facilitated by the lithium ion, which regenerates the catalyst for subsequent reactions chemistryviews.org.

This catalytic approach provides an efficient pathway for the synthesis of trans-2-alkyl-5-substituted-3-oxazolines, a class of compounds for which stereoselective synthesis methods were not previously reported chemistryviews.org.

Role of In Situ Generated Water in Catalytic Cycles

A notable and somewhat counterintuitive finding from studies of this reaction is the essential role of water that is generated in situ. Although n-butyllithium is well-known for its high sensitivity to water, the water molecule produced during the lithium-assisted elimination step is crucial for the continuation of the catalytic cycle chemistryviews.org. This discovery highlights a unique case where this compound and water work in concert to facilitate a chemical transformation chemistryviews.org. The in situ-generated water is necessary for the turnover of the lithium catalyst, enabling it to participate in subsequent cycloaddition reactions chemistryviews.org. This demonstrates a sophisticated interplay between the organometallic reagent, the reactants, and a seemingly detrimental byproduct that is, in fact, integral to the catalytic process.

Table of Reactants and Products in n-BuLi Catalyzed Cycloaddition

| Azomethine Ylide N-oxide (Nitrone) | Aldehyde Type | Product | Stereoselectivity |

| Various Nitrones | Aliphatic | trans-2-alkyl-5-substituted-3-oxazoline | Complete |

| Various Nitrones | Aromatic | trans-2-alkyl-5-substituted-3-oxazoline | Complete |

| Various Nitrones | α,β-unsaturated | trans-2-alkyl-5-substituted-3-oxazoline | Complete |

Theoretical and Computational Studies of Butyllithium

Modeling of Butyllithium Aggregation and Solvation

The aggregation and solvation of this compound are critical determinants of its reactivity. Computational models have been essential in elucidating the complex equilibria that exist in solution.

In tetrahydrofuran (B95107) (THF), n-butyllithium exists in a dynamic equilibrium between tetrameric and dimeric structures. researchgate.netup.ac.za Experimental and theoretical studies have shown that both species are typically solvated. up.ac.za The tetramer is often the predominant species, but the equilibrium can be shifted depending on conditions such as concentration and the presence of other coordinating agents. researchgate.netacs.org The dimer is significantly more reactive than the tetramer. researchgate.netacs.orgwikidoc.org For instance, in the reaction with benzaldehyde (B42025), the dimer is tenfold more reactive than the tetramer. acs.orgresearchgate.net

The equilibrium between the tetramer and dimer can be represented by the following equation: (BuLi)₄·4THF + 4THF ⇌ 2((BuLi)₂·4THF) researchgate.net

Thermodynamic parameters for this equilibrium have been established, providing a quantitative understanding of the stability of these aggregates. researchgate.net

| Thermodynamic Parameter | Value |

| ΔH° | -(6.3 ± 0.4) kJ/mol |

| ΔS° | -(58 ± 2) J/(mol·K) |

| Table 1: Thermodynamic parameters for the equilibrium between this compound tetramer and dimer in THF. researchgate.net |

The nature of the solvent plays a crucial role in determining the aggregation state of this compound. osi.lv In non-polar hydrocarbon solvents, n-butyllithium primarily exists as higher aggregates like hexamers and octamers. acs.orgresearchgate.net The introduction of coordinating solvents like THF or diethyl ether favors the formation of lower aggregates. researchgate.netresearchgate.net

In the presence of a large excess of THF, the equilibrium shifts towards the tetra-solvated dimer. acs.orgresearchgate.net Chelating diamines, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), are particularly effective at breaking down higher aggregates. osi.lvwpmucdn.com For instance, TMEDA can convert hexamers of n-butyllithium into dimers in toluene. wpmucdn.com The addition of TMEDA to n-butyllithium in hydrocarbon solvents also promotes the formation of dimers. researchgate.netrsc.org In some cases, TMEDA can lead to the formation of monomeric species, although this is more common for t-butyllithium. researchgate.net

| Solvent System | Predominant Aggregation State of n-BuLi |

|---|---|

| Hydrocarbon (e.g., Cyclohexane (B81311), Hexane) | Hexamer, Octamer acs.orgresearchgate.net |

| Diethyl Ether | Tetramer researchgate.netwikipedia.org |

| Tetrahydrofuran (THF) | Equilibrium of Tetramer and Dimer researchgate.netup.ac.za |

| Neat THF or large excess | Dimer acs.orgresearchgate.net |

| Hydrocarbon / TMEDA | Dimer researchgate.netrsc.org |

The presence of lithium alkoxides, which can form from the reaction of this compound with oxygen or alcohols, leads to the formation of mixed aggregates. researchgate.netresearchgate.net These mixed complexes have the general formula (BuLi)ₓ(ROLi)ᵧ. In THF, the addition of lithium butoxide results in the successive replacement of butyl groups in the tetrameric structure with alkoxide ligands, forming species such as Bu₃Li₄(OBu) and Bu₂Li₄(OBu)₂. researchgate.netacs.orgresearchgate.net

Interestingly, the incorporation of one or two alkoxy ligands can stabilize the tetrameric structure. researchgate.netresearchgate.net The reactivity of the this compound within these mixed aggregates is also altered; it increases with the number of alkoxy ligands. researchgate.netacs.org The mixed aggregate Bu₂Li₄(OBu)₂ exhibits reactivity comparable to that of the this compound dimer. acs.org Semiempirical MNDO calculations have indicated that the formation of mixed LiH/LiOtBu aggregates from the decomposition of tert-butyllithium (B1211817)/lithium tert-butoxide mixtures is energetically very favorable. acs.org

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of reactions involving this compound. It allows for the detailed exploration of reaction pathways, transition states, and the electronic interactions that govern reactivity.

DFT calculations are used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. This provides a quantitative measure of the reaction barriers and thermodynamics. whiterose.ac.uk

For example, in the reaction of n-butyllithium with thiophene (B33073) in THF, DFT has been used to characterize the reaction energy profiles and stationary points for numerous unique chemical reaction systems. up.ac.za These calculations have shown that the mechanism for lithium-halogen exchange proceeds through the formation of an ate-complex. up.ac.za Similarly, DFT studies on the ethylene (B1197577) insertion into tertiary diamine/n-butyllithium complexes have identified a four-membered-ring transition state and calculated insertion barriers ranging from 6.9 to 11.0 kcal/mol. acs.org These theoretical energy profiles help to explain why the polymerization activity is lower than in cationic coordination polymerizations, despite comparable insertion barriers. acs.org In the synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles, DFT calculations supported a plausible reaction mechanism involving the transfer of a Boc-group from the indole (B1671886) to an intermediate alkoxide. rsc.orgrsc.org

DFT calculations provide valuable insights into the non-covalent interactions, such as those between lithium and heteroatoms like nitrogen and oxygen, which are critical in directing the course of many organolithium reactions. wpmucdn.com

In the ortholithiation of aryl oxazolines mediated by n-butyllithium/TMEDA, DFT computations have highlighted the importance of N-Li and O-Li interactions in the transition states. wpmucdn.com These calculations help to understand the substrate-dependent mechanisms, which can proceed through either monomer- or dimer-based pathways. wpmucdn.com Similarly, in studies of chiral lithium N,P-amide complexes used in the asymmetric addition of n-BuLi to benzaldehyde, DFT was employed to rationalize experimental findings, revealing the importance of Li-P interactions. gu.se A DFT study on the directed ortho-lithiation of a trifluoromethyl sulfoximine (B86345) with excess n-BuLi showed that coordination of the sulfoximine's oxygen to a lithium cation in a mixed aggregate provides significant stabilization to the complex. nih.gov

| Reaction System | Key DFT Insight | Reference |

|---|---|---|

| n-BuLi with mono-halogenated thiophene | Characterization of energy profiles and stationary points, supporting an ate-complex mechanism. | up.ac.za |

| Ethylene insertion into tertiary diamine/n-BuLi | Identification of a four-membered-ring transition state with barriers of 6.9-11.0 kcal/mol. | acs.org |

| Ortholithiation of aryl oxazolines | Underscored the importance of N-Li and O-Li interactions in monomer- and dimer-based transition structures. | wpmucdn.com |

| n-BuLi addition to cyclobutanone (B123998) with N-Boc indole | Confirmed a plausible mechanism involving an intramolecular Boc-group transfer to an intermediate alkoxide. | rsc.orgrsc.org |

| ortho-lithiation of a trifluoromethyl sulfoximine | Showed stabilization of a mixed aggregate through O-Li coordination. | nih.gov |

Computational Approaches to Selectivity and Reactivity Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the selectivity and reactivity of this compound (BuLi) in various chemical transformations. Through the use of quantum mechanical simulations, researchers can model reaction pathways, analyze transition states, and elucidate the factors governing reaction outcomes. These theoretical studies provide valuable insights that complement experimental findings and guide the design of new synthetic methodologies.

A significant focus of computational work has been on the aggregation state of this compound and its influence on reactivity. Density Functional Theory (DFT) calculations have been employed to investigate the energies of different BuLi aggregates, such as dimers, tetramers, and mixed aggregates with other reagents or solvents. For instance, dispersion-corrected DFT calculations using an implicit solvation model have been used to predict the ground-state energies of various aggregates formed during the titration of tert-butyllithium (t-BuLi) with Lewis bases like hexamethylphosphoramide (B148902) (HMPA). nih.gov These calculations revealed that the coordination of HMPA to the lithium center is highly exergonic, leading to the formation of triple ion pairs (TIP) and separated ion pairs (SIP), which are believed to be the highly reactive species responsible for altered selectivity in lithiation reactions. nih.govresearchgate.net

Computational studies have also been crucial in elucidating reaction mechanisms. For example, the mechanism of lithium-halogen exchange involving n-BuLi and halogenated thiophenes has been investigated using a reaction modeling protocol with unique solvation models. up.ac.za These studies characterized the reaction energy profiles and stationary points, confirming that the exchange occurs through the formation of an ate-complex. up.ac.za The stability of this complex, and therefore the reactivity, was found to depend on the halogen's ability to accommodate a negative charge and the degree of interaction with the lithium ion. up.ac.za

Furthermore, computational methods are used to predict regioselectivity in lithiation reactions. By calculating the energies of different possible transition states, researchers can determine the most likely site of deprotonation. In the case of t-BuLi and oxygen heterocycles, computational investigations were undertaken to identify the active metalation aggregate and the origin of the observed selectivity for remote C-H bonds over the traditionally favored α-position. nih.gov Similarly, DFT calculations have been used to probe the mechanism of n-BuLi/N,N,N',N'-tetramethylethylenediamine (TMEDA)-mediated ortholithiations of aryl oxazolines, implicating both monomer- and dimer-based transition states. wpmucdn.com

The predictive power of these computational approaches is continually improving with the development of more accurate theoretical models and increased computational resources. These studies not only rationalize experimental observations but also provide a predictive framework for designing new reactions with high selectivity and efficiency.

NMR Spectroscopy in Conjunction with Theoretical Studies (e.g., ¹H, ⁷Li, ¹³C NMR)

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations provides a powerful synergy for elucidating the complex solution structures and dynamic behavior of this compound species. While NMR provides experimental observables such as chemical shifts and coupling constants, theoretical methods are essential for interpreting this data in terms of specific aggregate structures and compositions.

Multinuclear NMR, including ¹H, ⁷Li, and ¹³C NMR, is extensively used to characterize BuLi aggregates in various solvents. up.ac.zaresearchgate.net For example, low-temperature NMR studies have been instrumental in identifying the different aggregation states of n-BuLi in tetrahydrofuran (THF), revealing an equilibrium between tetrameric and dimeric species. up.ac.zaresearchgate.netresearchgate.netresearchgate.net The distinct signals for the α-methylene protons in the ¹H NMR spectra of the dimer and tetramer allow for their quantification. researchgate.net

Theoretical calculations are then used to assign these experimentally observed signals to specific calculated structures. By computing the theoretical NMR parameters (chemical shifts and coupling constants) for optimized geometries of different possible aggregates, a direct comparison with experimental data can be made. A good agreement between calculated and experimental NMR data provides strong evidence for the proposed solution structures. up.ac.zamaynoothuniversity.ie For instance, DFT calculations have been used to generate theoretical ¹H, ¹³C, and ⁷Li NMR data for solvated n-BuLi species in THF, which showed excellent correlation with experimental spectra, confirming the mixed-aggregation state in solution. up.ac.za

This combined approach is particularly valuable for studying mixed aggregates, where multiple species may coexist in equilibrium. In studies of the t-BuLi/HMPA system, detailed NMR analysis at low temperatures, including ⁶Li and ³¹P NMR, allowed for the identification of new aggregates like the contact ion pair (CIP) and triple ion pair (TIP). nih.gov DFT calculations of the ground-state energies and NMR chemical shifts of these species were crucial in confirming their structures and understanding the equilibrium between them. nih.gov

Furthermore, the synergy between NMR and theory extends to investigating reaction mechanisms. Rapid-injection NMR (RINMR) studies can monitor the concentrations of different BuLi aggregates during a reaction, providing kinetic information. researchgate.netacs.org Theoretical calculations can then be used to model the reaction pathways involving these specific aggregates to understand their relative reactivities. This has been applied to study the reactivity of n-BuLi dimer versus tetramer, showing the dimer to be the more reactive species. researchgate.net

The table below presents a selection of experimental and theoretical NMR data for this compound species, illustrating the close agreement that can be achieved between experiment and theory.

| Compound/Aggregate | Nucleus | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) | Source |

| (n-BuLi)₂·4THF | ¹H (α-CH₂) | ~ -0.9 | Calculated | researchgate.net |

| (n-BuLi)₄·4THF | ¹H (α-CH₂) | ~ -1.1 | Calculated | researchgate.net |

| (t-BuLi)·(HMPA) | ⁶Li | - | Calculated | nih.gov |

| (t-Bu-Li-t-Bu)⁻/(HMPA)₄Li⁺ (TIP) | ⁶Li | 2.7 | Calculated | nih.gov |

| (HMPA)₄Li⁺ counterion in TIP | ⁶Li | -0.36 | Calculated | nih.gov |

| [2-CH₂Li(THF)₂C₅H₄N] | ¹³C (β') | 100.1 | - | maynoothuniversity.ie |

| [2-CH₂Li(2-Picoline)C₅H₄N] | ¹³C (β') | 100.2 | - | maynoothuniversity.ie |

| [t-Bu-Ar#-Li]₂ (Ar# = terphenyl) | ⁷Li | Varies with substituent | Calculated | rsc.org |

This integrated approach of combining experimental NMR data with high-level theoretical calculations is fundamental to advancing our understanding of the structure, reactivity, and selectivity of this compound in solution.

Butyllithium in Polymer Science Research

Anionic Polymerization Initiation

Butyllithium is a cornerstone of anionic polymerization, a type of chain-growth polymerization that proceeds via a "living" mechanism. allenpress.com This "living" nature, characterized by the absence of termination and chain transfer reactions, allows for exceptional control over the polymerization process. allenpress.com this compound and its isomers are frequently employed as monofunctional initiators. nih.gov The initiation process, termed carbolithiation, involves the addition of the butyl group from this compound to a monomer, creating a new organolithium species that propagates the polymer chain. wikipedia.org

Polymerization of Dienes (e.g., Polyisoprene, Polybutadiene)

This compound is extensively used to initiate the polymerization of dienes such as isoprene (B109036) and butadiene. wikipedia.orgmdpi.com The polymerization of these monomers in hydrocarbon solvents using this compound yields polymers with specific microstructures. For instance, the polymerization of isoprene with this compound in a non-polar solvent like heptane (B126788) can produce polyisoprene with over 90% cis-1,4-structure, a close synthetic counterpart to natural rubber. researchgate.net

The reaction conditions, including the concentration of the this compound initiator, significantly influence the microstructure of the resulting polydienes. rdd.edu.iq For example, in the bulk polymerization of butadiene, a low concentration of n-butyllithium can lead to a high percentage of cis-1,4 microstructure, reaching up to 88%. rdd.edu.iq However, increasing the initiator concentration can alter this microstructure. rdd.edu.iq The choice of this compound isomer can also affect the initiation efficiency, with isomers like sec-butyllithium (B1581126) and tert-butyllithium (B1211817) often showing higher efficiency than n-butyllithium for initiating isoprene and butadiene polymerization. nih.gov

The kinetics of diene polymerization initiated by this compound can be complex. For instance, the initiation of isoprene polymerization in cyclohexane (B81311) exhibits a sigmoidal conversion of this compound over time. cdnsciencepub.comcdnsciencepub.com The aggregation of organolithium species in hydrocarbon solvents is a key factor influencing the polymerization kinetics and the structure of the resulting polymer. aip.org

Table 1: Effect of Initiator Concentration on Polybutadiene (B167195) Microstructure

| Initiator Concentration (mol of n-BuLi) | cis-1,4 Content (%) |

| 10 | 88 |

| Higher Concentrations | Decrease in cis-1,4 content |

Data sourced from research on the living anionic homogeneous polymerization of 1,3-butadiene. rdd.edu.iq

Copolymerization of Butadiene/Styrene (B11656)

This compound is a key initiator for the copolymerization of butadiene and styrene, leading to the production of styrene-butadiene rubber (SBR), a widely used synthetic rubber. guidechem.comlabsaco.com The use of this compound in solution polymerization allows for the synthesis of solution-polymerized SBR (S-SBR), which exhibits superior properties compared to its emulsion-polymerized counterpart, including a narrower molecular weight distribution and higher linearity. labsaco.comupo.es

The copolymerization kinetics are intriguing; in hydrocarbon solvents, butadiene is consumed first, followed by styrene. researchgate.netresearchgate.net This can be controlled by the addition of modifiers. The use of polar modifiers, such as ethers or amines, can alter the reactivity ratios of the monomers, leading to a more random distribution of styrene and butadiene units in the polymer chain. researchgate.netlew.ro This randomization is crucial for the performance of SBR in applications like tire treads.

Control over Polymer Molecular Weight and Structure

A significant advantage of using this compound in anionic polymerization is the exceptional control it provides over the polymer's molecular weight and structure. mdpi.com Because the polymerization is "living," the number of polymer chains is directly related to the amount of initiator added. This allows for the predictable synthesis of polymers with a targeted molecular weight. jst.go.jp The molecular weight of the polymer increases linearly with the conversion of the monomer. allenpress.com

This control extends to the polymer architecture. By sequentially adding different monomers, well-defined block copolymers can be synthesized. mdpi.com Furthermore, the use of multifunctional initiators or coupling agents allows for the creation of more complex structures like star-branched polymers. allenpress.combuct.edu.cn The living nature of the polymerization initiated by this compound is fundamental to creating these precisely tailored macromolecules.

Development of Modified Initiators for Enhanced Efficiency

Research has focused on developing modified this compound initiators to enhance polymerization efficiency and to introduce functionality into the polymer chain. sigmaaldrich.com For instance, the reaction of this compound with compounds like 1,1-diphenylethylene (B42955) (DPE) creates a more stable and less associated initiator, which can be beneficial in certain polymerization systems. buct.edu.cn

Other modifications involve the use of polar modifiers or chelating agents in conjunction with this compound. sigmaaldrich.comrsc.org These additives can break down the aggregates of the organolithium initiator, leading to a faster and more efficient initiation process. nih.gov Functionalized initiators, which incorporate a specific chemical group, are also being developed to produce polymers with desired end-group functionalities, which can improve properties like adhesion or compatibility with other materials. sciencevolks.comgoogle.com For example, initiators containing tertiary amino groups can be used to incorporate these functional groups at the head of the polymer chain. google.com

Synthesis of Thermoplastic Elastomers (e.g., SBS, SIS, SEBS)

This compound is the initiator of choice for the synthesis of thermoplastic elastomers (TPEs) like styrene-butadiene-styrene (SBS) and styrene-isoprene-styrene (SIS) block copolymers. guidechem.commdpi.com These materials behave like vulcanized rubber at room temperature but can be processed like thermoplastics at elevated temperatures.

The synthesis of these triblock copolymers is a classic example of sequential anionic polymerization. First, styrene is polymerized using this compound as the initiator to form a polystyrene block. mdpi.com Once the styrene is consumed, butadiene or isoprene is added to form the central polybutadiene or polyisoprene block. Finally, another portion of styrene is added to create the third block. mdpi.com The resulting "living" diblock copolymer can also be coupled using a suitable agent to form the triblock structure.

Hydrogenation of the polydiene midblock of SBS and SIS copolymers, to produce styrene-ethylene/butylene-styrene (SEBS), improves their thermal stability and resistance to oxidation. guidechem.comsciencevolks.com The precise control over block length and composition afforded by this compound-initiated polymerization is critical to achieving the desired properties in these TPEs.

Table 2: Common Thermoplastic Elastomers Synthesized Using this compound

| Abbreviation | Full Name | Monomers |

| SBS | Styrene-Butadiene-Styrene | Styrene, Butadiene |

| SIS | Styrene-Isoprene-Styrene | Styrene, Isoprene |

| SEBS | Styrene-Ethylene/Butylene-Styrene | Styrene, Butadiene (followed by hydrogenation) |

This table summarizes common TPEs produced via this compound-initiated polymerization. guidechem.commdpi.comwikipedia.org

Production of Specialty Rubbers (e.g., Low-cis Polybutadiene, Solution-polymerized Styrene-Butadiene Rubber)

This compound is instrumental in the production of various specialty rubbers with tailored microstructures and properties.

Low-cis Polybutadiene: While Ziegler-Natta catalysts are used to produce high-cis polybutadiene, this compound-based systems are employed to create low-cis polybutadiene. wikipedia.orgscribd.com This type of polybutadiene typically has a cis content of around 36-40%, with the remainder being trans and vinyl units. wikipedia.orgscribd.com Low-cis polybutadiene is an important component in tire manufacturing and is also used as an additive to improve the toughness of plastics. wikipedia.org

Solution-polymerized Styrene-Butadiene Rubber (S-SBR): As mentioned earlier, S-SBR produced using this compound initiation offers significant advantages over its emulsion-polymerized counterpart. labsaco.com The ability to control the microstructure (e.g., vinyl content) and molecular architecture of S-SBR through the use of modifiers and controlled polymerization conditions is crucial for producing high-performance tires with low rolling resistance and good wet grip. guidechem.comlabsaco.com The development of functionalized S-SBR, where functional groups are introduced into the polymer chain, further enhances its performance by improving its interaction with fillers like silica. uctm.edu

Advanced Applications of Butyllithium in Organic Synthesis Research

Synthesis of Active Pharmaceutical Ingredients (APIs)

Butyllithium plays a critical role in the synthesis of numerous active pharmaceutical ingredients (APIs). marketresearchfuture.comhashnode.dev Its ability to deprotonate weakly acidic protons and initiate metal-halogen exchange reactions is fundamental to constructing complex molecular architectures found in many drugs. ascensusspecialties.com Pharmaceutical companies utilize this compound for the synthesis of intermediates and final API molecules for treating a variety of conditions, including cardiovascular diseases, high cholesterol, obesity, and HIV. hashnode.devarcadiumlithium.com

For instance, the synthesis of the anticancer agent tamoxifen (B1202) involves a halogen-lithium exchange reaction with n-butyllithium at low temperatures to form a key aryllithium intermediate. beilstein-journals.org This intermediate then reacts with a ketone to build the core structure of the drug. beilstein-journals.org The versatility of this compound also extends to the production of antiviral and anti-inflammatory drugs. icrowdresearch.com The growing demand for pharmaceuticals is a significant driver for the n-butyllithium market. marketresearchfuture.com

Table 1: Examples of this compound in API Synthesis

| Drug/Intermediate | Therapeutic Area | Role of this compound |

| Tamoxifen | Anticancer | Halogen-lithium exchange to form a key aryllithium intermediate. beilstein-journals.org |

| Imatinib | Anticancer | Used in a multi-step flow synthesis. |

| Brivanib Alaninate Intermediate | Anticancer | Utilized in the synthesis of a key pyrrolotriazinone intermediate. beilstein-journals.org |

| HIV Medications | Antiviral | Key synthesizing material. arcadiumlithium.com |

| Cardiovascular Drugs | Cardiovascular | Employed in the synthesis of drugs for heart disease and hypertension. arcadiumlithium.com |

Production of Agrochemicals

The agrochemical industry relies on this compound for the synthesis of various pesticides and herbicides. marketresearchfuture.comicrowdresearch.cominterfax.com As a strong base, it is instrumental in deprotonation reactions necessary for creating the complex organic molecules used in modern crop protection. icrowdresearch.com The use of this compound allows for the development of highly effective and selective agrochemical formulations that are safe for agricultural use. arcadiumlithium.com The increasing global demand for food production drives the need for innovative agrochemicals, thereby supporting the this compound market. icrowdresearch.comfactmr.com

This compound is a key component in the organic synthesis of chemicals for the agricultural sector. interfax.com Major agrochemical companies partner with lithium producers to develop herbicides and fungicides that help farmers improve crop yields. arcadiumlithium.com

Fabrication of Electronic Materials

This compound is an increasingly valuable tool in the fabrication of electronic materials. albemarle.com It is used as a dopant in the manufacturing of semiconductors and plays a role in the production of materials for solar cells. marketresearchfuture.com In the synthesis of organic electronic materials, such as those used in organic thin-film transistors (OTFTs), this compound is employed in reactions to create specific molecular structures with desired electronic properties. researchgate.net For example, it is used in the reaction of thiophene (B33073) to introduce various electrophiles, a crucial step in creating semiconducting polymers. researchgate.net Furthermore, n-butyllithium can be used to n-dope layered metal hydroxide (B78521) nanomaterials, which is critical for broadening the functionality of semiconducting oxides in electronic devices. researchgate.net

Generation and Functionalization of Strained Ring Systems (e.g., Bicyclo[1.1.0]this compound)

This compound is instrumental in the generation of highly strained and reactive intermediates like bicyclo[1.1.0]this compound. pitt.edu This species is typically formed from gem-dibromocyclopropanes through sequential reactions with alkyllithium reagents. pitt.edu Bicyclo[1.1.0]this compound is a valuable intermediate that can be functionalized with various electrophiles, providing access to a diverse range of complex and unique molecular scaffolds. sciprofiles.comresearchid.co

Recent research has focused on developing more practical and scalable methods for generating and using bicyclo[1.1.0]this compound. A streamlined one-flow process has been developed that operates at higher temperatures (0 °C versus -78 °C) and uses a single organolithium reagent, making it more efficient than traditional batch processes. sciprofiles.comresearchid.coresearchgate.net These strained ring systems are of significant interest in medicinal chemistry as they can serve as bioisosteres for other chemical groups in drug discovery programs. sciprofiles.comresearchid.coresearchgate.net The energy stored in the strained bonds of bicyclo[1.1.0]butanes makes them powerful building blocks for creating complex molecular architectures. researchgate.net

Asymmetric Synthesis and Stereoselective Transformations

This compound is a key reagent in asymmetric synthesis, a field focused on creating specific stereoisomers of chiral molecules. wikipedia.org Chiral lithium amides, prepared from the reaction of a chiral secondary amine with this compound, can be used as chiral bases for enantioselective deprotonations. surrey.ac.uk For example, the asymmetric lithiation of N-Boc indoline (B122111) using sec-butyllithium (B1581126) in the presence of the chiral ligand (-)-sparteine (B7772259) leads to the formation of 2-substituted indolines with high enantiomeric ratios. acs.org

This compound is also used in stereoselective addition reactions. The enantioselective butylation of aldehydes, mediated by chiral lithium amides, can produce chiral alcohols with good to moderate enantioselectivities. researchgate.net Furthermore, this compound is employed in the stereoselective synthesis of complex alkenes. For example, a sequential carbocupration and a novel sulfur-lithium exchange reaction using t-butyllithium allows for the synthesis of tetrasubstituted alkenes with excellent E/Z ratios. beilstein-journals.org

Table 2: Applications of this compound in Stereoselective Reactions

| Reaction Type | Role of this compound | Example |

| Asymmetric Deprotonation | In combination with a chiral ligand to create an enantioenriched organolithium intermediate. acs.org | Lithiation of N-Boc indoline with sec-BuLi/(-)-sparteine. acs.org |

| Enantioselective Alkylation | As a nucleophile in the presence of a chiral catalyst. researchgate.net | Butylation of benzaldehyde (B42025) mediated by a chiral lithium amide. researchgate.net |

| Stereoselective Alkene Synthesis | As a strong base to facilitate elimination or exchange reactions leading to specific alkene isomers. beilstein-journals.org | Sulfur-lithium exchange using t-BuLi to form Z-styryllithium. beilstein-journals.org |

| Asymmetric Addition | Nucleophilic addition to carbonyls using chiral crystals of achiral amides. rsc.org | Reaction of n-butyllithium with chiral crystals of achiral amides. rsc.org |

Synthesis of Complex Molecular Structures and Natural Products

The synthesis of complex natural products often requires powerful and selective reagents, and this compound is a frequently used tool in this demanding area of organic chemistry. ascensusspecialties.comsigmaaldrich.com Its ability to form carbon-carbon bonds is crucial for assembling the intricate skeletons of natural products. ascensusspecialties.com

For example, in the total synthesis of the calphostins, a family of protein kinase C inhibitors, tert-butyllithium (B1211817) is used to lithiate an aromatic precursor, which then reacts with chromium hexacarbonyl to form a key carbene complex. nih.gov this compound is also employed in the Corey-Fuchs reaction, a two-step method for converting aldehydes into terminal alkynes, which are versatile intermediates in natural product synthesis. rsc.org In the collective synthesis of several alkaloid natural products, including aspidospermidine (B1197254) and vincadifformine, n-butyllithium is used in a late-stage carbomethoxylation step. nih.gov The stereoselective preparation of complex organometallics from organotellurides, using n-butyllithium for the tellurium/lithium exchange, provides access to structurally diverse intermediates for natural product synthesis. scielo.br

Safety Protocols and Risk Management in Handling Butyllithium for Academic Research

Understanding Pyrophoric Nature and Reactivity with Air and Moisture

Butyllithium is a chemical compound well-known for its pyrophoric properties, meaning it can spontaneously ignite when it comes into contact with air. stanford.edu This high level of reactivity is a defining characteristic of organolithium reagents and necessitates strict safety measures in a laboratory setting. The risk of fire or explosion is influenced by the specific this compound compound, the solvent used, the concentration of the solution, and the ambient humidity. stanford.edu

The violent reaction of this compound with air is due to its interaction with both oxygen and moisture. The reaction with water is particularly hazardous as it produces highly corrosive lithium hydroxide (B78521) and flammable butane gas. stanford.educhemeurope.com This exothermic reaction can generate enough heat to ignite the butane and any flammable solvents present.

The different isomers of this compound exhibit varying degrees of pyrophoricity. tert-Butyllithium (B1211817) is recognized as the most pyrophoric of the common isomers and can ignite instantly upon air exposure. stanford.edustanford.edu In contrast, while still highly flammable, dilute solutions of n-butyllithium (around 1.6 M or 15%) have a lower tendency to spontaneously ignite under normal laboratory conditions. stanford.edu However, more concentrated solutions of n-butyllithium (50% to 80%) are extremely dangerous and will ignite immediately in air. stanford.edu

| Isomer of this compound | Relative Pyrophoricity | Reactivity with Water |

| n-Butyllithium | Less pyrophoric in dilute solutions, highly pyrophoric in concentrated solutions. | Reacts violently. chemeurope.com |

| sec-Butyllithium (B1581126) | More pyrophoric than n-butyllithium. | Reacts violently. |

| tert-Butyllithium | Extremely pyrophoric, ignites spontaneously in air. stanford.edu | Reacts violently and can be explosive. stanford.edu |

Best Practices for Storage and Transfer in Academic Laboratories

The safe handling and storage of this compound are paramount in preventing accidents in an academic research environment. Adherence to established protocols is crucial to mitigate the risks associated with this reactive compound.

To prevent its violent reaction with atmospheric components, this compound must be stored and handled under an inert atmosphere. stanford.edu The most commonly used inert gases for this purpose are nitrogen and argon. fishersci.com These gases displace air and moisture from the storage and reaction vessels, thereby preventing the pyrophoric compound from igniting. All work with this compound should be conducted in a fume hood or a glove box under an inert gas atmosphere. stanford.edu

| Inert Gas | Key Considerations for Use with this compound |

| Nitrogen | Commonly used and suitable for most applications involving this compound. princeton.edu |

| Argon | Also suitable for creating an inert environment for this compound reactions. princeton.edu |

This compound is typically supplied in specialized containers, such as those with a Sure/Seal™ cap, which allows for the removal of the reagent without exposing the bulk of the material to the atmosphere. purdue.edu When transferring this compound, it is essential to use equipment that prevents air exposure. labmanager.com

For transferring small volumes (typically 50 mL or less), a gas-tight syringe with a Luer-Lok™ tip is recommended to prevent the needle from detaching. uark.edu The syringe should be thoroughly dried and flushed with an inert gas before use. uark.edu For larger volumes, a cannula (a double-tipped needle) is used to transfer the liquid under a positive pressure of inert gas, which is generally a safer method for larger quantities. fishersci.comprinceton.edu

Proper temperature control is essential for both the storage and use of this compound. It should be stored in a cool, dry, and well-ventilated place, away from sources of ignition. purdue.eduuga.edu Refrigerated storage can help to minimize degradation over time. utoledo.edu Opened containers must be carefully resealed to prevent leakage. uga.edu

Many reactions involving this compound are highly exothermic. Therefore, it is often necessary to cool the reaction vessel to control the rate of reaction and prevent a dangerous temperature increase.

Emergency Preparedness and Spill Response in Research Settings